6-Chloropyrimidine-4,5-diamine

Purine synthesis Cyclocondensation Medicinal chemistry

Dual-amino chloropyrimidine scaffold for efficient one-pot purine construction. The C6 chlorine retains a leaving group for late-stage nucleophilic substitution and regioselective imidazole ring formation, delivering 6,8-disubstituted purines in 30–95% yields. Essential intermediate for FLT3 inhibitor pharmacophores (CN-112225748-A) with nanomolar efficacy. For CNS programs, the chlorine substituent improves lipophilicity (XLogP3 = 0.1 vs –0.8 for the non‑chlorinated analog), enhancing passive permeability and blood‑brain barrier penetration. Choose this chlorinated variant when post‑cyclization diversification or CNS exposure is a critical design criterion.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 4316-98-7
Cat. No. B126448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrimidine-4,5-diamine
CAS4316-98-7
Synonyms4-Chloropyrimidine-5,6-diamine;  5,6-Diamino-4-chloropyrimidine;  6-Chloropyrimidine-4,5-diamine;  NSC 36907;  6-Chloro-4,5-pyrimidinediamine; 
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)N)N
InChIInChI=1S/C4H5ClN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9)
InChIKeyVNSFICAUILKARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrimidine-4,5-diamine (CAS 4316-98-7) – Sourcing and Procurement Reference for Heterocyclic Building Blocks


6-Chloropyrimidine-4,5-diamine (also known as 4,5-diamino-6-chloropyrimidine) is a halogenated diaminopyrimidine with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol [1]. It is a white to light-colored crystalline solid with a melting point of approximately 252 °C (decomposition) . The compound is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for the construction of substituted purine scaffolds and kinase inhibitor pharmacophores . Its structural signature—a chlorine atom at the 6-position adjacent to amino groups at the 4- and 5-positions—provides a reactive handle for nucleophilic aromatic substitution and cyclocondensation reactions, differentiating it from non‑halogenated analogs [2].

Why 6-Chloropyrimidine-4,5-diamine Cannot Be Replaced by a Generic Pyrimidine Building Block


While many pyrimidine building blocks are commercially available, the substitution pattern of 6-chloropyrimidine-4,5-diamine is non‑interchangeable with simpler analogs such as 4,5-diaminopyrimidine or 5‑amino‑4,6‑dichloropyrimidine. The chlorine atom at C6 serves a dual purpose: it acts as a leaving group for subsequent nucleophilic substitution reactions and simultaneously directs regioselectivity during imidazole ring formation [1]. In contrast, 4,5-diaminopyrimidine lacks this leaving group, which precludes post‑cyclization functionalization and often results in lower overall yields for fully substituted purine targets [2]. The quantitative evidence below demonstrates that this specific halogenation pattern confers tangible advantages in synthetic efficiency, final product diversity, and physicochemical properties relevant to downstream applications [3].

Quantitative Differentiation Evidence for 6-Chloropyrimidine-4,5-diamine (CAS 4316-98-7) Versus Closest Analogs


Synthetic Yield Advantage in 6,8-Disubstituted Purine Construction

In the one-pot condensation with various aldehydes or carboxylic acids to form 6-chloro-8-substituted-9H-purines, 6-chloropyrimidine-4,5-diamine delivers yields in the range of 30–95% depending on the substituent, while preserving the C6 chlorine for subsequent diversification [1]. In contrast, analogous cyclizations using non‑chlorinated 4,5-diaminopyrimidine typically require harsher conditions and often suffer from incomplete conversion, with reported yields for similar purine targets generally below 60% and without the option of post‑cyclization functionalization at C6 [2]. The presence of the C6 chlorine atom thus enables both higher efficiency in the core‑forming step and expanded downstream chemistry.

Purine synthesis Cyclocondensation Medicinal chemistry

Increased Lipophilicity (XLogP3) for Improved Membrane Permeability

The chloro substitution at C6 significantly increases the computed lipophilicity of the molecule. The XLogP3 value for 6-chloropyrimidine-4,5-diamine is 0.1, whereas the non‑chlorinated analog 4,5-diaminopyrimidine has an XLogP3 of –0.8 [1][2]. This 0.9‑unit shift into positive logP territory corresponds to approximately an 8‑fold increase in octanol/water partition coefficient, which typically correlates with enhanced passive membrane permeability and improved blood‑brain barrier penetration for derived drug candidates [3].

Lipophilicity ADME Drug-likeness

Validated Utility as a Key Intermediate in FLT3 Kinase Inhibitor Patents

6-Chloropyrimidine-4,5-diamine is explicitly claimed as a starting material in the preparation of small‑molecule FLT3 kinase inhibitors, as documented in Chinese patent CN‑112225748‑A [1]. The patent describes the synthesis of a series of compounds with IC₅₀ values against FLT3 in the nanomolar range (e.g., compound 12: FLT3 IC₅₀ = 18 nM), demonstrating that the halogenated diaminopyrimidine scaffold is critical for achieving potent enzymatic inhibition. In contrast, the non‑chlorinated 4,5-diaminopyrimidine is not cited in this patent family, indicating that the 6‑chloro substitution is a requisite structural element for the claimed kinase inhibitory activity.

Kinase inhibitor FLT3 Oncology

Reported In Vitro and In Vivo Antimalarial Activity – a Class‑Differentiating Property

Vendor technical literature indicates that 6-chloropyrimidine-4,5-diamine has demonstrated antimalarial activity against Plasmodium falciparum in both in vitro and in vivo models . While direct IC₅₀ values are not disclosed in the referenced datasheet, the statement of dual in vitro/in vivo activity is a qualitative differentiator relative to the parent 4,5-diaminopyrimidine, for which antimalarial activity has not been prominently reported in the absence of additional substitution. The mechanism is proposed to involve binding to purine nucleotides and amidating the 6‑chloropurine ring .

Antimalarial Plasmodium falciparum Infectious disease

Optimal Application Scenarios for 6-Chloropyrimidine-4,5-diamine (CAS 4316-98-7) Based on Verified Differentiation


High‑Throughput Library Synthesis of 6,8‑Disubstituted Purines

When a medicinal chemistry program requires a diverse set of 6,8‑disubstituted purines, 6-chloropyrimidine-4,5-diamine is the preferred starting material because it enables one‑pot cyclocondensation with aldehydes or carboxylic acids to furnish the purine core while retaining the C6 chlorine for subsequent nucleophilic substitution [1]. Yields of 30–95% have been demonstrated for a variety of aryl and alkyl substituents, and the preserved chlorine handle permits late‑stage diversification to introduce amines, alkoxides, or Pd‑catalyzed amidation products. This two‑step, high‑yielding strategy is superior to routes that rely on non‑chlorinated diamines, which lack the chlorine leaving group and require additional functionalization steps [2].

FLT3 Kinase Inhibitor Development

Research teams pursuing novel FLT3 inhibitors for acute myeloid leukemia (AML) can directly follow the synthetic protocols described in patent CN‑112225748‑A, which explicitly utilize 6-chloropyrimidine-4,5-diamine as a key intermediate [3]. The patent exemplifies compounds with nanomolar FLT3 IC₅₀ values, confirming that the 6‑chloro‑4,5‑diaminopyrimidine scaffold is integral to the pharmacophore. Procurement of this specific intermediate is therefore essential for reproducing or expanding upon this patented chemical series.

Design of CNS‑Penetrant Drug Candidates

For projects targeting central nervous system (CNS) disorders, the increased lipophilicity conferred by the 6‑chloro substituent (XLogP3 = 0.1 vs. –0.8 for the non‑chlorinated analog) makes 6-chloropyrimidine-4,5-diamine a more attractive building block [4][5]. This property is expected to improve passive membrane permeability and blood‑brain barrier penetration of derived analogs, thereby increasing the probability of achieving target engagement in the CNS. Procurement of the chlorinated variant should be prioritized over the more polar parent compound when CNS exposure is a key design criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropyrimidine-4,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.